2-(Benzyloxy)-1-ethynyl-3,5-difluorobenzene
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Overview
Description
2-(Benzyloxy)-1-ethynyl-3,5-difluorobenzene is an organic compound characterized by the presence of a benzyloxy group, an ethynyl group, and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-ethynyl-3,5-difluorobenzene typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting a suitable benzyl halide with a phenol derivative under basic conditions to form the benzyloxy ether.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide is coupled with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-ethynyl-3,5-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carbonyl compound.
Reduction: The ethynyl group can be reduced to form an alkene or alkane.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the ethynyl group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-(Benzyloxy)-1-ethynyl-3,5-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-ethynyl-3,5-difluorobenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its structural features.
Pathways: It can participate in metabolic pathways involving oxidation, reduction, and substitution reactions, leading to the formation of various metabolites.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethanol: Similar in structure but lacks the ethynyl and fluorine groups.
2-(Benzyloxy)phenol: Contains a hydroxyl group instead of the ethynyl group.
3-(Benzyloxy)pyridin-2-amine: Contains a pyridine ring instead of a benzene ring.
Properties
IUPAC Name |
1-ethynyl-3,5-difluoro-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O/c1-2-12-8-13(16)9-14(17)15(12)18-10-11-6-4-3-5-7-11/h1,3-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIUMMZARFVFRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC(=C1)F)F)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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